

Application Notes and Protocols for Live-Cell Imaging with RhoNox-1

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Compound of Interest

Compound Name: RhoNox-1

Cat. No.: B14079859

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Introduction

RhoNox-1 is a highly selective, cell-permeable fluorescent probe designed for the detection of labile ferrous iron (Fe^{2+}) in living cells.[1][2][3] This "turn-on" probe exhibits weak fluorescence in its native state but displays a significant, irreversible increase in orange-red fluorescence upon reaction with Fe^{2+} . [1][2][3] The mechanism relies on the specific deoxygenation of a tertiary amine N-oxide group on the rhodamine B-based fluorophore by Fe^{2+} , which restores its π -conjugation and strong fluorescence. [4][5] This highly specific reaction does not occur with other biologically relevant metal ions, including ferric iron (Fe^{3+}), making **RhoNox-1** an excellent tool for studying the dynamics of the labile iron pool. [4][6] Labile iron is a crucial component of various cellular processes, and its dysregulation is implicated in oxidative stress and a range of pathologies. [4] **RhoNox-1** is suitable for fluorescence microscopy and flow cytometry, with a tendency to localize in the Golgi apparatus. [1][2][3]

While **RhoNox-1** is a direct probe for Fe^{2+} , its application can be extended to investigate signaling pathways that influence intracellular iron homeostasis. One such potential area of investigation is the cGMP-dependent protein kinase I α (PKG I α) signaling pathway. Although a direct link has not been established, it is plausible that PKG I α activity could modulate the expression or activity of proteins involved in iron uptake, storage, or export, thereby affecting the labile iron pool. This application note provides protocols for the use of **RhoNox-1** in live-cell

imaging and proposes a hypothetical framework for investigating the influence of the PKG α pathway on labile iron dynamics.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **RhoNox-1** for easy reference.

Table 1: Spectroscopic Properties of **RhoNox-1**

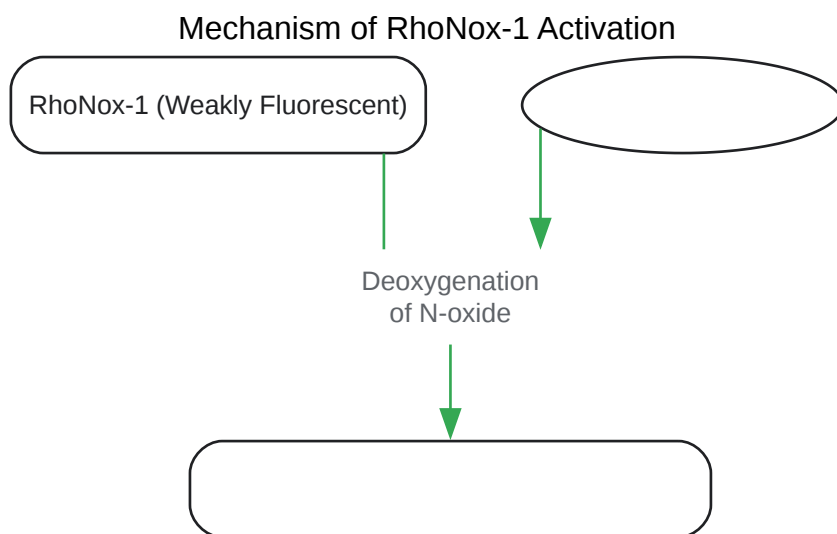
| Property | Value | Reference |
|---|------------|-----------|
| Excitation Maximum (Ex) | ~540 nm | [1][3][7] |
| Emission Maximum (Em) | ~575 nm | [1][3][7] |
| Quantum Yield (unbound) | 0.01 | [4] |
| Quantum Yield (Fe ²⁺ -bound) | > 0.30 | [4] |
| Color of Fluorescence | Orange-Red | [1][3] |

Table 2: Recommended Experimental Parameters for **RhoNox-1**

| Parameter | Recommended Range | Reference |
|------------------------------|-------------------------------|-----------|
| Stock Solution Concentration | 1 mM in high-purity DMSO | [1][2][3] |
| Working Concentration | 1 - 10 μ M | [1][2][3] |
| Incubation Time | 5 - 60 minutes | [1][2][8] |
| Incubation Temperature | Room Temperature or 37°C | [1][8] |
| Recommended Cell Types | Adherent and Suspension Cells | [1][2][3] |

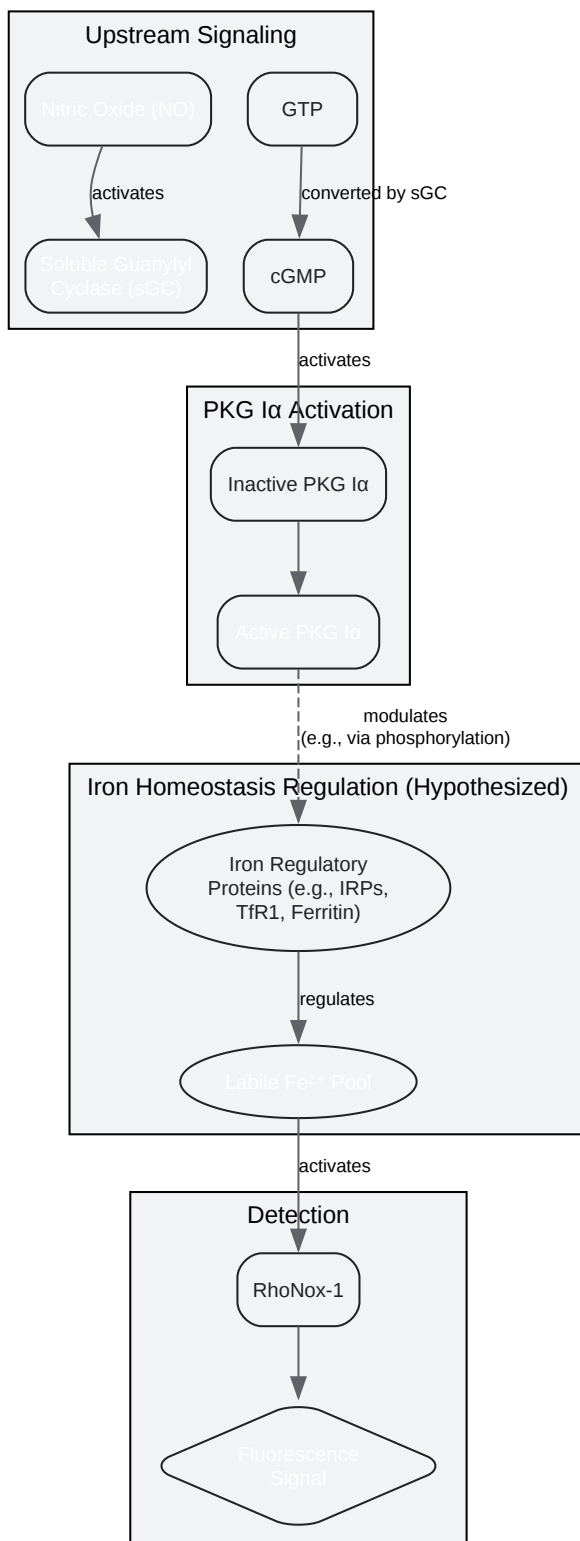
Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of **RhoNox-1** and a hypothetical signaling pathway linking PKG α to labile iron pools.

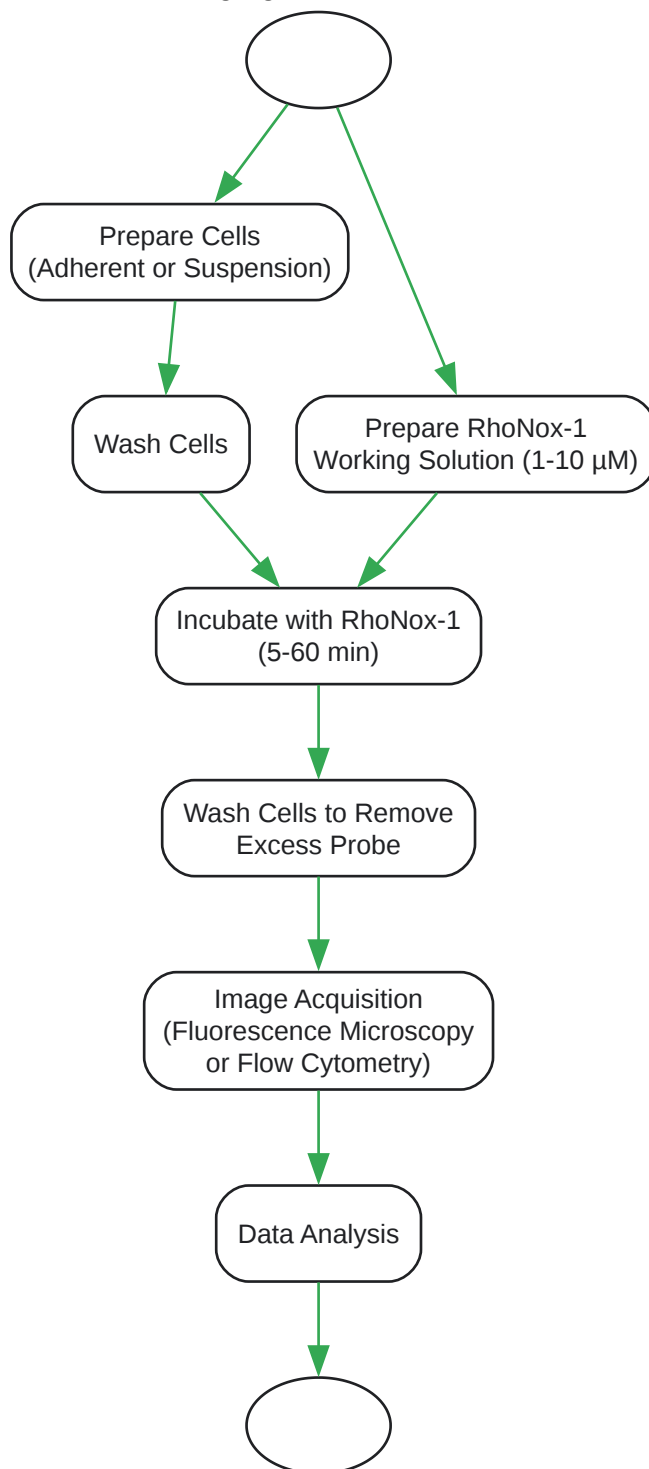


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Caption: Mechanism of **RhoNox-1** activation by ferrous iron (Fe^{2+}).

Hypothetical PKG I α Pathway Modulating Labile Iron

Live-Cell Imaging Workflow with RhoNox-1

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